5,7-Diacetoxy-3,4',8-trimethoxyflavone

Übersicht

Beschreibung

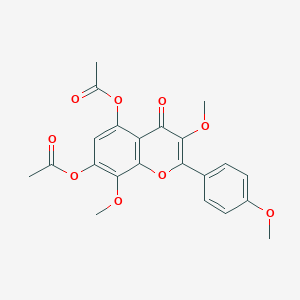

5,7-Diacetoxy-3,4’,8-trimethoxyflavone is a flavonoid compound with the molecular formula C22H20O9 and a molecular weight of 428.39 g/mol . It is characterized by the presence of acetoxy and methoxy groups attached to the flavone core structure. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone typically involves the acetylation of 5,7-dihydroxy-3,4’,8-trimethoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

Industrial production of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Diacetoxy-3,4’,8-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

One of the most notable applications of 5,7-diacetoxy-3,4',8-trimethoxyflavone is its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and prostaglandin E2 in intestinal epithelial cells stimulated by bacterial factors. In a study involving HT-29 cells, eupatilin demonstrated a dose-dependent reduction in IL-8 production and inhibited the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation .

Cytotoxic Effects Against Cancer Cells

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The IC50 values indicate that it can effectively induce apoptosis in these cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from oxidative damage and may contribute to its anti-inflammatory and anticancer effects .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases where inflammation and oxidative stress play critical roles .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits inhibitory effects against several pathogenic bacteria and fungi. Its effectiveness against microbial infections suggests potential applications in developing natural antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore their biological activities further. These derivatives may exhibit improved pharmacological properties compared to the parent compound .

Data Table: Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dihydroxy-3,4’,8-trimethoxyflavone: The non-acetylated form of the compound.

5,7-Dimethoxyflavone: Lacks the acetoxy groups present in 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.

3,4’,5,7-Tetramethoxyflavone: Contains an additional methoxy group compared to 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.

Uniqueness

5,7-Diacetoxy-3,4’,8-trimethoxyflavone is unique due to its specific acetoxy and methoxy group arrangement, which contributes to its distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to similar compounds.

Biologische Aktivität

5,7-Diacetoxy-3,4',8-trimethoxyflavone is a flavonoid compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, underlying mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a member of the flavonoid family, characterized by multiple methoxy and acetoxy groups. Its molecular formula is , and it has a molecular weight of 346.33 g/mol. The chemical structure contributes to its biological activities, including anti-inflammatory and antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.33 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | Not available |

| Boiling Point | 577.3 °C |

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study indicated that this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. By preventing the phosphorylation of IκBα and IKK, it reduces the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2) in human intestinal epithelial cells .

Antioxidant Activity

The compound also shows notable antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in various cell types. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting cellular components from oxidative damage.

Anticancer Properties

There is growing evidence suggesting that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . Furthermore, it has been reported to enhance the sensitivity of cancer cells to chemotherapeutic agents by reversing drug resistance mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : By disrupting the Hsp90-IKK-γ complex, it prevents the activation of NF-κB, leading to decreased expression of inflammatory mediators .

- Antioxidant Mechanisms : The flavonoid acts as a free radical scavenger, reducing oxidative stress in cells.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Study on Inflammatory Bowel Disease

A clinical study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). The results showed a significant reduction in inflammatory markers and improved clinical symptoms after treatment with this flavonoid over eight weeks .

Cancer Cell Line Study

In a laboratory setting, treatment with this compound led to a marked decrease in viability among breast cancer cell lines. The study highlighted its potential as an adjunct therapy for enhancing the efficacy of standard chemotherapeutics .

Eigenschaften

IUPAC Name |

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJLPXCFDHGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.